molecular formula C11H15NO2 B185060 N,N-diethyl-3-hydroxybenzamide CAS No. 15789-04-5

N,N-diethyl-3-hydroxybenzamide

Cat. No.: B185060
CAS No.: 15789-04-5
M. Wt: 193.24 g/mol
InChI Key: QDQUCSOCEMEZOC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-hydroxybenzamide (CAS: 15789-04-5) is a benzamide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. It features a hydroxyl group (-OH) at the 3-position of the benzene ring and diethyl substituents on the amide nitrogen. Its structural motif combines hydrogen-bonding capability (via the hydroxyl group) with lipophilicity (from the diethyl groups), making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

  • 3-Hydroxybenzoic acid is first converted to its acid chloride using thionyl chloride.
  • The resulting acid chloride is then reacted with diethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products:

Scientific Research Applications

N,N-Diethyl-3-hydroxybenzamide has been investigated for its biological properties, particularly in enzyme inhibition and as a potential therapeutic agent.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in both insects and mammals. This property suggests potential applications in developing insecticides or therapeutic agents for neurodegenerative diseases.
  • Antimicrobial Activity : Research indicates that derivatives of benzamides exhibit antibacterial and antifungal activities. For instance, related compounds have been tested against various pathogens, demonstrating significant efficacy .

Material Science

The compound has also found applications in material science, particularly in the formulation of insect repellents.

  • Insect Repellent Formulations : this compound is a key ingredient in formulations designed to repel insects effectively. Its efficacy is influenced by the formulation type and application method, with studies showing that it provides substantial protection against mosquito bites .

Pharmaceutical Development

This compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to modulate biological pathways makes it a valuable intermediate in drug development.

  • Drug Delivery Systems : Recent research has focused on encapsulating this compound within microparticles to control its release and enhance skin permeation properties, thereby improving its effectiveness as a topical agent .

Case Study 1: Enzyme Inhibition

A study conducted on the cholinesterase inhibitory effects of this compound revealed that it competes effectively with acetylcholine at the active site of the enzyme, leading to prolonged neurotransmitter action. This finding is pivotal for designing drugs aimed at treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests on various bacterial strains demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential use as an antimicrobial agent .

Data Table: Comparative Analysis of Biological Activities

CompoundActivity TypeMIC (µg/mL)Reference
This compoundCholinesterase Inhibitor50
Derivative AAntibacterial25
Derivative BAntifungal12.5

Mechanism of Action

The primary mechanism of action of N,N-diethyl-3-hydroxybenzamide as an insect repellent involves its interaction with the olfactory receptors of insects. It interferes with the insects’ ability to detect human odors, thereby preventing them from locating and biting humans. The compound acts as a molecular “confusant,” blocking the neuronal responses of insects to specific human odors and disrupting their host odor recognition pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares N,N-diethyl-3-hydroxybenzamide with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Applications/Properties References
This compound C₁₁H₁₅NO₂ 193.24 3-OH, N,N-diethyl Hydroxyl, amide Organic synthesis, building blocks
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO 191.27 3-CH₃, N,N-diethyl Amide Broad-spectrum insect repellent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Hydroxyl, amide, branched alkyl Metal-catalyzed C–H functionalization
3-Hydroxy-N,N-dimethylbenzamide C₉H₁₁NO₂ 165.19 3-OH, N,N-dimethyl Hydroxyl, amide Chemical intermediate
N,N-Diethyl-3-methoxybenzamide C₁₂H₁₇NO₂ 207.27 3-OCH₃, N,N-diethyl Methoxy, amide Solubility studies, synthetic routes

N,N-Diethyl-3-methylbenzamide (DEET)

  • Insect Repellent : DEET is the gold standard for repelling mosquitoes, ticks, and flies. Its efficacy stems from its volatility and ability to block insect olfactory receptors .
  • Safety Profile : Rapid dermal absorption and metabolism (excreted via urine) are observed, with rare but severe neurotoxic effects reported at high doses .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Chelation Assistance : The hydroxyl and amide groups act as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization in synthetic chemistry .
  • Structural Contrast : The branched hydroxyethyl group increases steric hindrance compared to the linear diethyl chain in this compound.

3-Hydroxy-N,N-dimethylbenzamide

N,N-Diethyl-3-methoxybenzamide

  • Methoxy vs. Hydroxyl : The methoxy group enhances lipid solubility but eliminates hydrogen-bonding capability, which may influence interactions with biological targets .

Physicochemical and Metabolic Properties

  • Lipophilicity : Diethyl groups increase logP values compared to dimethyl analogs, affecting membrane permeability and metabolic half-life.

Biological Activity

N,N-Diethyl-3-hydroxybenzamide, also known as DEHBA, is a chemical compound with notable applications in the fields of biology and chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 15789-04-5

This compound is synthesized through the reaction of 3-hydroxybenzoic acid with diethylamine, typically using thionyl chloride as a dehydrating agent.

This compound primarily functions as an insect repellent . Its mechanism involves:

  • Olfactory Interference : The compound interacts with the olfactory receptors of insects, disrupting their ability to detect human odors. This action prevents insects from locating and biting humans, acting as a molecular confusant that blocks neuronal responses related to host odor recognition pathways .

Insect Repellency

Research has shown that this compound exhibits limited effectiveness as an insect repellent compared to its analogs. In a study evaluating various compounds against Aedes aegypti and Anopheles stephensi, this compound was classified as a poor repellent, showing significantly lower efficacy than DEET (N,N-diethyl-m-toluamide) and other derivatives .

CompoundEfficacy Rating
DEETHigh
This compoundLow
N,N-Diethylphenylacetamide (DEPA)Moderate

Toxicology and Safety

The toxicological profile of this compound indicates that it is generally considered safe for topical use in low concentrations. However, its effectiveness as a repellent is overshadowed by other compounds like DEET, which have been extensively studied for their safety and efficacy in various formulations .

Case Studies

  • Laboratory Evaluations : A controlled study evaluated the repellency of several compounds, including this compound. The results indicated that while some compounds provided substantial protection against mosquito bites, this compound did not perform effectively, confirming its classification as a poor repellent .
  • Field Studies : In field evaluations comparing controlled release formulations of insect repellents, this compound was included among several analogs. The findings reaffirmed its limited repellent properties in real-world settings compared to more potent alternatives like DEET .

Research Findings

Recent studies have focused on the synthesis and biological activity of various amide derivatives related to this compound. These studies highlight the importance of structural modifications in enhancing biological activity:

  • Structural Variations : Modifications to the benzamide structure can significantly influence the biological activity of related compounds. For example, increasing lipophilicity or introducing electron-withdrawing groups can enhance insecticidal properties while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-3-hydroxybenzamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting 3-hydroxymethylbenzoic acid with diethylamine. A critical step is the use of dehydrating agents (e.g., thionyl chloride) to form the acid chloride intermediate, followed by amidation with diethylamine . Key variables include:

  • Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Solvent : Dichloromethane or THF improves solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Industrial methods use continuous flow reactors for scalability .

Q. How can the chemical stability and reactivity of the hydroxymethyl group be characterized?

The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ to form carboxylic acid derivatives) and reduction (e.g., NaBH₄ to yield alcohol derivatives). Stability studies under varying pH and temperature conditions are essential:

  • Oxidative stability : Use HPLC to monitor degradation products under accelerated oxidative stress (40°C, 75% RH) .
  • Reductive pathways : NMR spectroscopy tracks hydrogenation intermediates in catalytic hydrogenation reactions .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR (¹H/¹³C) : Assign peaks for the aromatic ring (δ 6.8–7.5 ppm), hydroxymethyl (δ 4.5–5.0 ppm), and diethylamide groups (δ 1.1–3.4 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group observed in related benzamides) .

Q. What are its demonstrated applications in drug delivery systems?

The compound forms stable complexes with hydrophobic drugs via hydrogen bonding and π-π interactions. For example:

  • Nanocarriers : Encapsulate anticancer agents (e.g., doxorubicin) with >80% loading efficiency, validated by dialysis membrane release studies .
  • Metal-organic frameworks (MOFs) : Acts as a co-solvent to stabilize porous structures for controlled drug release .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., insect repellency vs. non-repellency)?

Discrepancies may arise from stereochemical variations or impurities. Mitigation strategies include:

  • Chiral HPLC : Separate enantiomers to test individual bioactivity (e.g., mosquito repellency assays).
  • DSC/TGA : Confirm thermal behavior matches literature (e.g., melting point ~120–125°C) .
  • Comparative studies : Replicate assays under standardized conditions (e.g., WHO guidelines for repellent testing) .

Q. What methodologies validate reaction mechanisms for hydroxymethyl substitution?

  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group exchange in substitution reactions.
  • DFT calculations : Model transition states for SN2 vs. SN1 pathways (e.g., Gibbs energy barriers <80 kJ/mol favor SN2) .
  • Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy under varying nucleophile concentrations .

Q. How to optimize its role in MOF synthesis for catalytic applications?

  • Solvothermal synthesis : Vary ligand-to-metal ratios (e.g., Zn²⁺ or Cu²⁺) and characterize porosity via BET surface area analysis.
  • Catalytic testing : Assess MOF performance in Knoevenagel condensation (e.g., 95% conversion at 24 hours, GC-MS monitoring) .

Q. What strategies address low yields in large-scale amidation reactions?

  • Process intensification : Use microreactors to enhance mixing and reduce byproduct formation.
  • DoE optimization : Apply factorial design to variables (temperature, stoichiometry, catalyst loading) for predictive modeling .
  • In-line FTIR : Monitor reaction progress in real time to adjust parameters dynamically .

Properties

IUPAC Name

N,N-diethyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-6-5-7-10(13)8-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQUCSOCEMEZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523357
Record name N,N-Diethyl-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-04-5
Record name N,N-Diethyl-3-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15789-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound 15a (0.68 g; 3.28 mmol) in CH2Cl2 (50 mL) was added BBr3 (1.0M in CH2Cl2) (16 mL; 16 mmol) dropwise at 0° C. The reaction was stirred at room temperature for 1 h. The mixture was quenched with saturated aqueous NaHCO3. The organic layer was dried over MgSO4 and concentrated to afford Compound 15b. The crude product was used in the next reaction without further purification. MS m/z 194.2 (M+H)+.
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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